Fenridazon-propyl
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Fenridazon-propyl is synthesized through a multi-step chemical processThe reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired chemical transformations .
Industrial Production Methods
Industrial production of this compound involves large-scale chemical synthesis using batch or continuous flow reactors. The process is optimized for high yield and purity, with stringent quality control measures to ensure consistency and safety. The final product is formulated into various application forms, such as solutions or granules, for agricultural use .
Chemical Reactions Analysis
Types of Reactions
Fenridazon-propyl undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.
Reduction: Reduction reactions can modify the functional groups on the pyridazine ring.
Substitution: Substitution reactions, particularly nucleophilic substitutions, can occur at the chlorophenyl group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines. The reactions are typically carried out under controlled temperatures and pH conditions to achieve the desired products .
Major Products Formed
The major products formed from these reactions include various derivatives of this compound with modified functional groups, which can exhibit different chemical and biological properties .
Scientific Research Applications
Fenridazon-propyl has been extensively studied for its applications in various fields:
Chemistry: Used as a model compound to study chemical hybridization and reaction mechanisms.
Biology: Investigated for its effects on plant physiology and development, particularly in inducing male sterility in cereals.
Mechanism of Action
Fenridazon-propyl exerts its effects by inhibiting pollen production in plants, leading to male floral sterility. The compound targets specific enzymes and pathways involved in pollen development, disrupting the normal physiological processes. This selective inhibition ensures that the female fertility of the plant is maintained, allowing for successful hybrid seed production .
Comparison with Similar Compounds
Similar Compounds
Fenridazon: A closely related compound with similar chemical structure and function.
Maleic hydrazide: Another plant growth regulator used to prevent premature shoot formation.
2,4-Dichlorophenoxyacetic acid: A synthetic auxin used as a herbicide and plant growth regulator.
Uniqueness
Fenridazon-propyl is unique due to its high selectivity for inducing male sterility while maintaining female fertility, making it particularly valuable for hybrid seed production. Its chemical structure also allows for various modifications, enabling the development of derivatives with tailored properties .
Properties
CAS No. |
78778-15-1 |
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Molecular Formula |
C15H15ClN2O3 |
Molecular Weight |
306.74 g/mol |
IUPAC Name |
propyl 1-(4-chlorophenyl)-6-methyl-4-oxopyridazine-3-carboxylate |
InChI |
InChI=1S/C15H15ClN2O3/c1-3-8-21-15(20)14-13(19)9-10(2)18(17-14)12-6-4-11(16)5-7-12/h4-7,9H,3,8H2,1-2H3 |
InChI Key |
BOZVKAPSLFONQI-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC(=O)C1=NN(C(=CC1=O)C)C2=CC=C(C=C2)Cl |
Origin of Product |
United States |
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